Potassium;phosphite Potassium;phosphite
Brand Name: Vulcanchem
CAS No.:
VCID: VC18930852
InChI: InChI=1S/K.O3P/c;1-4(2)3/q+1;-3
SMILES:
Molecular Formula: KO3P-2
Molecular Weight: 118.070 g/mol

Potassium;phosphite

CAS No.:

Cat. No.: VC18930852

Molecular Formula: KO3P-2

Molecular Weight: 118.070 g/mol

* For research use only. Not for human or veterinary use.

Potassium;phosphite -

Specification

Molecular Formula KO3P-2
Molecular Weight 118.070 g/mol
IUPAC Name potassium;phosphite
Standard InChI InChI=1S/K.O3P/c;1-4(2)3/q+1;-3
Standard InChI Key BYWPUEKYYNEJHA-UHFFFAOYSA-N
Canonical SMILES [O-]P([O-])[O-].[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Potassium phosphite exists as a monopotassium salt of phosphorous acid with the chemical formula KH₂PO₃. Its crystalline structure consists of a phosphorus atom centrally bonded to three oxygen atoms (PO₃³⁻) and two hydroxyl groups, creating a trigonal pyramidal geometry . This contrasts with conventional phosphate fertilizers containing PO₄³⁻ tetrahedrons, a structural difference that underpins its unique biochemical interactions .

Physicochemical Properties

Key properties include:

PropertyValueMeasurement Standard
Molecular Weight120.09 g/molIUPAC 2005
Solubility (20°C)220 g/L in H₂OOECD 105
pH (1% solution)4.2–5.1EPA 150.1
Decomposition Temp250°CASTM E537

Data sources:

The compound's high water solubility enables rapid foliar absorption, with studies showing 85% translocation efficiency to root systems within 72 hours of application . Its acidic pH profile enhances compatibility with common agricultural adjuvants while maintaining phytotoxicity thresholds above 10,000 ppm for most crops .

Dual-Action Antifungal Mechanisms

Direct Fungicidal Activity

In vitro studies against Colletotrichum gloeosporioides demonstrate dose-dependent inhibition:

Concentration (mL/L)Conidia Germination InhibitionAppressorium Formation Suppression
1.2547.6%8.4%
5.072.4%99.4%
10.079.2%100%

Source:

At 10 mL/L concentrations, potassium phosphite completely prevents appressorium formation—the infection structure used by fungi to penetrate plant tissues . This occurs through disruption of fungal membrane integrity via phosphite anion (H₂PO₃⁻) incorporation into lipid bilayers, increasing permeability to cytosol contents .

Systemic Acquired Resistance Induction

The compound upregulates three key plant defense pathways:

  • Salicylic Acid Pathway: 3.8-fold increase in PR-1 gene expression within 48 hours

  • Phenylpropanoid Metabolism: 42% higher lignin deposition at infection sites

  • Phytoalexin Synthesis: 15–22 μg/g fresh weight increases in medicarpin and glyceollin

Field trials on coffee plants showed 64% reduction in blister spot severity when applied preventatively, comparable to chlorothalonil fungicides but without phytotoxic effects .

Agricultural Application Dynamics

Foliar vs. Soil Application Efficacy

Application MethodLeaf Absorption RateRoot Zone PersistenceDisease Suppression Duration
Foliar92% (6h)14 days21–28 days
Soil Drench34% (72h)45 days35–42 days

Data compiled from

Foliar applications achieve rapid systemic distribution but require more frequent reapplications. Soil treatments show longer persistence but reduced immediate efficacy against aerial pathogens.

Compatibility with Nutrient Uptake

While providing 23% potassium content by weight, the phosphite component exhibits complex interactions with plant phosphorus metabolism:

  • Phosphate Transport Inhibition: 30–40% reduction in Pi transporter activity at >500 ppm concentrations

  • Mycorrhizal Effects: 22% increase in arbuscular colonization rates, enhancing micronutrient uptake

  • Antioxidant Activation: 2.1-fold boost in catalase and superoxide dismutase activities under drought stress

These properties necessitate careful application timing—research recommends avoiding phosphite use during peak phosphorus demand stages like flowering .

Global Market Trends and Regulatory Landscape

Regional Adoption Patterns (2025 Projections)

RegionMarket SharePrimary ApplicationGrowth Driver
Asia-Pacific38%Rice blast controlGovernment subsidy programs
North America29%Vineyard managementOrganic certification demand
Europe24%Potato late blightEU pesticide restrictions
Rest of World9%Citrus cankerExport crop requirements

Source:

The 98% purity grade dominates premium markets with 73% revenue share, driven by pharmaceutical-grade production standards for food crops .

Regulatory Considerations

Key global regulatory positions:

  • EPA: Classified as a biopesticide (exempt from tolerance limits)

  • EU: Approved under EC No 1107/2009 with 0.8 kg/ha seasonal cap

  • China: Listed in GB 2763-2025 food additive regulations

Ongoing debates center on whether to regulate phosphites as fertilizers or pesticides, with Brazil recently imposing 15% import tariffs under fungicide categorization .

Emerging Research Frontiers

Nanotechnology Integration

Encapsulation in chitosan nanoparticles (75–110 nm diameter) enhances:

  • Rainfastness: 89% retention after 50 mm simulated rainfall vs. 34% for conventional formulations

  • Phloem mobility: 2.3× higher translocation to meristematic tissues

  • UV stability: Half-life extension from 8 to 23 days under field conditions

Synergistic Combinations

Combination PartnerDisease TargetEfficacy Boost
Bacillus subtilis QST713Botrytis cinerea41%
Silicon dioxidePowdery mildew37%
Seaweed extractsFusarium wilt29%

Data from

These combinations allow 30–50% dose reductions while maintaining disease control levels, addressing resistance management concerns.

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